molecular formula C22H27Cl3F3N3S B2354398 10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine CAS No. 3892-78-2

10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine

Cat. No.: B2354398
CAS No.: 3892-78-2
M. Wt: 528.88
InChI Key: OAWAULFIPAZCMH-UHFFFAOYSA-N
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Description

10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine is a synthetic chemical compound primarily utilized in pharmacological research. It belongs to the phenothiazine class, known for its psychoactive properties, commonly employed in the treatment of psychotic disorders. This specific compound, marked by the presence of a piperazine ring and trifluoromethyl group, is noteworthy for its unique interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine typically involves multiple steps, beginning with the phenothiazine backbone. Here's a simplified pathway:

  • Formation of the Phenothiazine Core: : Cyclization of diphenylamine with sulfur provides the phenothiazine structure.

  • Alkylation: : Introduction of a propyl group occurs via alkylation using a suitable alkylating agent, like 1-bromopropane, under basic conditions.

  • Piperazine Substitution: : The piperazine ring is introduced through nucleophilic substitution, where 1-(2-chloroethyl)piperazine is reacted with the intermediate product.

  • Trifluoromethylation: : The trifluoromethyl group is then added using a reagent like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production method is scaled up with optimized reaction conditions to ensure high yield and purity. This involves:

  • Use of high-pressure reactors for the cyclization process.

  • Employment of continuous flow systems for alkylation and substitution reactions.

  • Efficient purification techniques like crystallization and chromatography to isolate the final compound.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction primarily affects the piperazine ring, potentially breaking the ring structure under strong reductive conditions.

  • Substitution: : The phenothiazine core can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or peracids under mild conditions.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenation using bromine or chlorine under controlled temperatures.

Major Products Formed

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Open-chain derivatives from the piperazine ring.

  • Substitution: : Halogenated phenothiazine products.

Chemistry

  • Used as a precursor in synthesizing other pharmacologically active compounds.

  • Studied for its reactivity in forming complex organic molecules.

Biology

  • Acts as a molecular probe to study receptor binding and signaling pathways.

  • Used in bioassays to investigate cellular responses to psychoactive agents.

Medicine

  • Investigated for its potential as an antipsychotic drug.

  • Explored for off-label uses in treating conditions like nausea and vomiting.

Industry

  • Utilized in the development of antipsychotic medications.

  • Employed in pharmaceutical research to design new therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter receptors in the brain. Its structure allows it to bind to dopamine receptors, inhibiting the action of dopamine, which is associated with psychotic symptoms. The trifluoromethyl group enhances its ability to cross the blood-brain barrier, making it more effective in reaching central nervous system targets.

Similar Compounds

  • Chlorpromazine: : Another phenothiazine derivative used as an antipsychotic.

  • Thioridazine: : Known for similar pharmacological effects but different side effect profiles.

  • Fluphenazine: : Contains a trifluoromethyl group but differs in its piperazine substitution pattern.

Uniqueness: 10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine's unique combination of substituents provides it with a distinct pharmacokinetic and pharmacodynamic profile, offering potentially enhanced efficacy and reduced side effects compared to other phenothiazine derivatives.

This compound’s distinctive structure not only contributes to its unique properties but also exemplifies the sophisticated chemistry involved in designing pharmacologically active agents. By understanding its synthesis, reactions, and applications, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClF3N3S.ClH/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26;/h1-2,4-7,16H,3,8-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXTXMNKUAOQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429563
Record name SMR000146101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3892-78-2
Record name NSC62325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SMR000146101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine
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10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine

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